2,6,10-Trimethyl-2,6,10-triazaundecane chemical properties
2,6,10-Trimethyl-2,6,10-triazaundecane chemical properties
An In-depth Technical Guide on the Chemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,10-Trimethyl-2,6,10-triazaundecane, also known by its IUPAC name N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine, is a tertiary amine with the chemical formula C11H27N3.[1][] This compound serves as a versatile reagent in organic synthesis and as a building block for more complex molecules.[1] Its potential biological activities and therapeutic applications are subjects of ongoing research, particularly in the study and modeling of various neurological diseases such as Alzheimer's and Parkinson's diseases.[1][] In industrial processes, it finds use as a catalyst, particularly in the production of polyurethane foams, coatings, and adhesives, and as a curing agent for epoxy resins.[3][4][5]
Chemical and Physical Properties
2,6,10-Trimethyl-2,6,10-triazaundecane is a clear, colorless to pale yellow or green liquid.[][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane
| Property | Value | Reference(s) |
| Molecular Formula | C11H27N3 | [1][][6] |
| Molecular Weight | 201.35 g/mol (or 201.36 g/mol ) | [1][][6] |
| CAS Number | 3855-32-1 | [1][][6] |
| Appearance | Clear liquid, colorless to pale yellow/green | [][3] |
| Boiling Point | 102 °C at 1 mmHg | [] |
| Density | 0.83 g/cm³ at 20 °C | [1] |
| Flash Point | 92 °C | [1][7] |
| Refractive Index | 1.44 - 1.4480 | [1][] |
| Water Solubility | 193.9 g/L at 25 °C | [7] |
| pKa | 9.88 ± 0.28 (Predicted) | [5] |
| LogP | 0 at 25 °C | [7] |
Chemical Reactivity and Behavior
As a tertiary amine, 2,6,10-Trimethyl-2,6,10-triazaundecane exhibits nucleophilic properties due to the lone pairs of electrons on its nitrogen atoms.[1] It can participate in a variety of chemical reactions:
-
Oxidation: It can be oxidized by strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) to form the corresponding amine oxides.[1]
-
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert it into simpler amines.[1]
-
Substitution: The compound can undergo nucleophilic substitution reactions where one of its amino groups is replaced by another nucleophile.[1]
-
Complex Formation: It readily forms complexes with metal ions, such as copper(II). The geometry of these complexes can vary depending on the other ligands present.[1]
-
Micelle Formation: In conjunction with anionic surfactants like sodium oleate, it facilitates the formation of long, cylindrical "wormlike" micelles.[1] These systems can exhibit CO2 responsiveness, where the introduction of CO2 alters the micellar structure and rheological properties of the fluid.[1] This property is particularly relevant in the development of CO2-responsive viscoelastic surfactant fracturing fluids for high-temperature unconventional reservoirs, often in combination with erucic acid and potassium hydroxide.[1]
Synthesis
The primary method for synthesizing 2,6,10-Trimethyl-2,6,10-triazaundecane involves catalytic amination.[1] This process typically includes the reaction of 1,3-diaminopropane (B46017) with dimethylamine (B145610) under controlled conditions.[1]
Key aspects of the synthesis include:
-
Catalysts: Transition metals like Nickel (Ni) or Cobalt (Co), or acidic catalysts such as zeolites, are used to facilitate the reaction.[1]
-
Conditions: The reaction is performed at elevated temperatures, generally between 80–120°C, to ensure complete conversion and optimize the yield.[1]
-
Green Chemistry Approaches: To reduce environmental impact, solvent-free amination methods are being explored to eliminate volatile organic compound (VOC) emissions.[1] The use of heterogeneous acid catalysts like zeolites is also a sustainable approach, as they can be reused for multiple cycles without significant loss of activity.[1]
Caption: Synthesis workflow for 2,6,10-Trimethyl-2,6,10-triazaundecane.
Experimental Protocols: Polyamine Analysis
While specific experimental protocols for 2,6,10-Trimethyl-2,6,10-triazaundecane are not detailed in the provided literature, general methods for polyamine analysis are well-established and applicable. These techniques are crucial for studying the compound's metabolism and interactions in biological systems.
Sample Preparation
For biological samples such as fluids, tissues, or cells, the first step is deproteinization to remove interfering proteins.[8][9]
HPLC Analysis with Pre-column Derivatization
A highly sensitive and specific method involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[8][9]
-
Derivatization: Polyamines are reacted with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine to yield fluorescent derivatives.[8][9] This reaction can be performed in-line.[8][9]
-
Separation: The derivatives are separated on a reversed-phase C18 column.[8][9]
-
Detection: A fluorometer is used for detection, typically with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[8][9]
-
Performance: This method is highly accurate and precise, with detection limits in the nanomolar range.[8][9] The total run time for a sample is approximately 30 minutes.[8][9]
LC-MS/MS Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers another powerful technique for polyamine analysis without the need for derivatization.[10]
-
Separation: Polyamines are separated using reversed-phase liquid chromatography with an MS-compatible volatile ion-pairing agent, such as heptafluorobutyric acid.[10]
-
Detection: Mass spectrometry is performed in the selected reaction monitoring (SRM) mode for selective and sensitive detection.[10]
Caption: General experimental workflow for polyamine analysis.
Applications
2,6,10-Trimethyl-2,6,10-triazaundecane has a range of applications across different scientific and industrial fields:
-
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.[1]
-
Biology and Medicine: It is employed in biomedical research for studying and modeling neurological diseases.[] There is ongoing research into its potential therapeutic applications and interactions with biomolecules.[1]
-
Materials Science: It serves as a catalyst for polyurethane production and a curing agent for epoxy resins.[3][4][5]
-
Industrial Processes: It is a component in the formulation of CO2-responsive fracturing fluids for the oil and gas industry.[1]
Safety and Handling
2,6,10-Trimethyl-2,6,10-triazaundecane is a hazardous chemical that requires careful handling. It is a combustible liquid and causes severe skin burns and eye damage.[3][4] It is also harmful if swallowed and toxic in contact with skin.[5][11]
Table 2: GHS Hazard Information
| Hazard Code | Description | Reference(s) |
| H227 | Combustible liquid | [3][4] |
| H302 | Harmful if swallowed | [5][11] |
| H311 | Toxic in contact with skin | [5][11] |
| H314 | Causes severe skin burns and eye damage | [3][4][11] |
| H318 | Causes serious eye damage | [11] |
| H412 | Harmful to aquatic life with long lasting effects | [12] |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][12]
-
Handling: Handle in a well-ventilated place.[12] Keep away from heat, sparks, open flames, and hot surfaces.[4] Avoid contact with skin and eyes.[12]
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][4]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]
-
-
Storage: Store in a well-ventilated, cool, and dry place in a tightly closed container.[3][4][12] Store locked up.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][12]
References
- 1. Buy 2,6,10-Trimethyl-2,6,10-triazaundecane (EVT-311127) | 3855-32-1 [evitachem.com]
- 3. 2,6,10-Trimethyl-2,6,10-triazaundecane | 3855-32-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2,6,10-Trimethyl-2,6,10-triazaundecane | 3855-32-1 | TCI AMERICA [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. 2,6,10-TRIMETHYL-2,6,10-TRIAZAUNDECANE CAS#: 3855-32-1 [m.chemicalbook.com]
- 8. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. 2,6,10-Trimethyl-2,6,10-triazaundecane | C11H27N3 | CID 77463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
